methyl 6-(3,4-dichlorophenyl)-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
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Overview
Description
Methyl 6-(3,4-dichlorophenyl)-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is a complex organic compound with a unique structure that combines various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-(3,4-dichlorophenyl)-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:
Formation of the pyrazolo[3,4-b]pyridine core: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the 3,4-dichlorophenyl group: This step may involve a substitution reaction using a suitable chlorinated aromatic compound.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(3,4-dichlorophenyl)-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions may introduce various functional groups.
Scientific Research Applications
Methyl 6-(3,4-dichlorophenyl)-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-(3,4-dichlorophenyl)-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-(3,4-dichlorophenyl)-1-(2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
- Methyl 6-(3,4-dichlorophenyl)-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate
Uniqueness
Methyl 6-(3,4-dichlorophenyl)-1-(2-ethoxy-2-oxoethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C19H17Cl2N3O4 |
---|---|
Molecular Weight |
422.3 g/mol |
IUPAC Name |
methyl 6-(3,4-dichlorophenyl)-1-(2-ethoxy-2-oxoethyl)-3-methylpyrazolo[3,4-b]pyridine-4-carboxylate |
InChI |
InChI=1S/C19H17Cl2N3O4/c1-4-28-16(25)9-24-18-17(10(2)23-24)12(19(26)27-3)8-15(22-18)11-5-6-13(20)14(21)7-11/h5-8H,4,9H2,1-3H3 |
InChI Key |
SDVGHLCKUBVGGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CN1C2=C(C(=N1)C)C(=CC(=N2)C3=CC(=C(C=C3)Cl)Cl)C(=O)OC |
Origin of Product |
United States |
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